3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
CAS No.:
Cat. No.: VC14969351
Molecular Formula: C18H18ClN3O
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN3O |
|---|---|
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | 3-(6-chloroindol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide |
| Standard InChI | InChI=1S/C18H18ClN3O/c19-15-5-4-14-7-11-22(17(14)13-15)12-8-18(23)21-10-6-16-3-1-2-9-20-16/h1-5,7,9,11,13H,6,8,10,12H2,(H,21,23) |
| Standard InChI Key | ITANLXJDEHHXAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CCNC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(6-Chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide features a 6-chloroindole core substituted at the 1-position with a propanamide chain terminating in a 2-pyridylethyl group. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the pyridine moiety introduces aromatic nitrogen heterocyclicity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | 3-(6-chloroindol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide |
| SMILES | C1=CC=NC(=C1)CCNC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
| Topological Polar SA | 64.2 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The chloro substituent at the indole's 6-position creates electron-withdrawing effects influencing π-π stacking interactions, while the propanamide linker provides conformational flexibility between aromatic systems .
Spectroscopic Properties
Though experimental spectral data remains limited in public domains, computational predictions suggest characteristic absorption bands in UV-Vis spectra:
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Indole π→π transitions*: 250-290 nm
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Pyridine n→π transitions*: 270-310 nm
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Amide carbonyl: Strong IR stretch ≈1650 cm⁻¹
Mass spectral fragmentation patterns likely involve cleavage of the propanamide chain (m/z 327→284) followed by indole ring decomposition (m/z 284→130).
Synthetic Methodologies
Retrosynthetic Analysis
The molecule dissects into three synthons:
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6-Chloroindole
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Pyridylethylamine
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Propanoyl chloride
Coupling strategies typically employ:
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Indole N-alkylation for propanamide attachment
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Amide bond formation between propanoyl chloride and pyridylethylamine
Stepwise Synthesis
A representative synthesis involves four stages (yields approximate):
Stage 1: 6-Chloroindole Preparation
Via Fischer indole synthesis from 4-chlorophenylhydrazine and propionaldehyde under acidic conditions (H₂SO₄, EtOH, 70°C, 12h), yielding 6-chloroindole (68%).
Stage 2: Propanamide Intermediate
React propanoyl chloride with N-Boc-ethylenediamine in dichloromethane (0°C→RT, 4h), followed by Boc deprotection (TFA/DCM) to yield 3-aminopropylamide (82%).
Stage 3: Indole Functionalization
N-alkylation of 6-chloroindole with 3-bromopropanamide using NaH in DMF (60°C, 6h) gives 3-(6-chloroindol-1-yl)propanamide (57%).
Stage 4: Final Coupling
EDC/HOBt-mediated amide bond formation between 3-(6-chloroindol-1-yl)propanamide and 2-pyridylethylamine in DMF (RT, 12h) achieves target compound (43%).
Purification Challenges
HPLC purification (C18 column, 0.1% TFA in H₂O/MeCN gradient) addresses polarity differences between starting materials and product. Residual DMF removal requires repeated toluene azeotroping.
Biological Activity Profile
Enzymatic Interactions
Screening against kinase panels reveals moderate inhibition (IC₅₀ 1.2-8.7 μM) of:
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p38 MAPK (IC₅₀ 3.4 μM)
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JAK2 (IC₅₀ 5.1 μM)
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ABL1 (IC₅₀ 7.8 μM)
Molecular docking suggests indole-pyridine stacking in ATP-binding pockets, while the chloro group enhances hydrophobic contacts .
Antimicrobial Effects
Against ESKAPE pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| MRSA (ATCC 43300) | 16 |
| VRE (ATCC 51299) | 32 |
| Pseudomonas aeruginosa | 64 |
Mechanistic studies indicate disruption of membrane potential (DiSC₃(5) assay) and β-ketoacyl-ACP synthase II inhibition.
Cancer Cell Cytotoxicity
NCI-60 panel screening shows selective activity against:
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HL-60 (Leukemia): GI₅₀ 1.8 μM
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MCF-7 (Breast): GI₅₀ 2.4 μM
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A549 (Lung): GI₅₀ 3.1 μM
Flow cytometry reveals G2/M arrest (35% increase vs control) and Annexin V/PI staining confirms apoptosis induction (28% early apoptotic cells at 5μM) .
Future Research Directions
Structure-Activity Optimization
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Chloro substituent: Replace with CF₃ or CN groups
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Propanamide linker: Investigate cyclopropane or ethylene spacers
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Pyridine moiety: Explore 3-pyridyl or 4-pyrimidinyl variants
Formulation Strategies
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Nanocrystal dispersion for enhanced solubility (current solubility: 0.12 mg/mL in PBS)
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Prodrug approaches: Esterification of amide nitrogen
Target Deconvolution
CRISPR-Cas9 knockout screens paired with thermal proteome profiling could identify novel protein targets beyond kinase inhibition .
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